molecular formula C28H27F2N3O3S B2817573 3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one CAS No. 893789-80-5

3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one

Cat. No. B2817573
CAS RN: 893789-80-5
M. Wt: 523.6
InChI Key: ZGALAHYQIVBRNT-UHFFFAOYSA-N
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Description

3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C28H27F2N3O3S and its molecular weight is 523.6. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

The compound shows promise as a broad antibacterial agent. It has been active in experimental infections, suggesting potential use in systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981).

Antiviral Activity

A series of morpholine substituted sulfonamide and urea derivatives of this compound exhibited significant antiviral activity against avian paramyxovirus. One of the sulfonamide derivatives showed notably higher antiviral activity than Ribavirin, a commercial antiviral drug (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

Synthesis and Structural Analysis

Research has focused on the synthesis of related compounds and their structural analysis, contributing to a better understanding of their potential applications. For example, studies have been conducted on the crystal structures of derivatives structurally related to the compound, providing insights into their molecular configurations (Ullah & Altaf, 2014).

Antimycobacterial Evaluation

Fluoroquinolone derivatives of the compound were synthesized and evaluated for their antimycobacterial activity. This research provides insights into the potential use of these compounds in treating tuberculosis and related infections (Zhao, Chen, Sheu, Chen, Wang, & Tzeng, 2005).

Anticancer Potential

The compound and its derivatives have been evaluated for anticancer activity. Certain derivatives with a piperazine substituent showed promising results against various cancer cell lines (Turov, 2020).

properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27F2N3O3S/c1-18-12-19(2)14-22(13-18)37(35,36)27-17-31(3)25-16-26(24(30)15-23(25)28(27)34)33-10-8-32(9-11-33)21-6-4-20(29)5-7-21/h4-7,12-17H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGALAHYQIVBRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C5=CC=C(C=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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